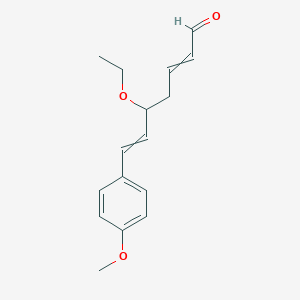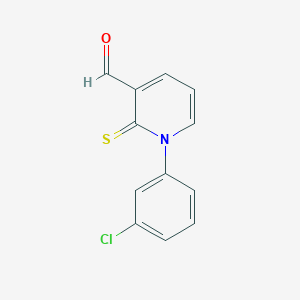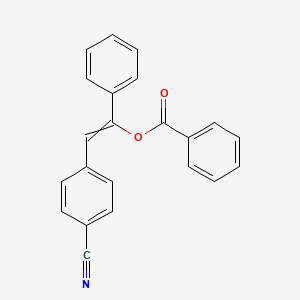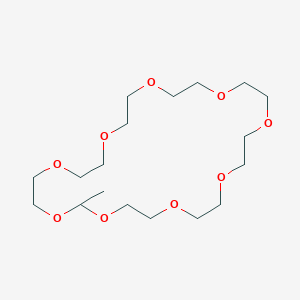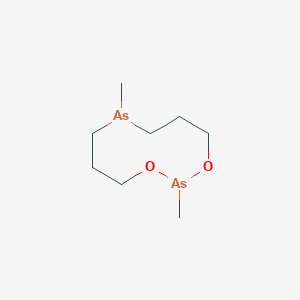
2,7-Dimethyl-1,3,2,7-dioxadiarsecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1,3,2,7-dioxadiarsecane is an organoarsenic compound with the molecular formula C4H12As2O2. This compound is characterized by the presence of two arsenic atoms within a dioxadiarsecane framework, making it a unique structure in the realm of organoarsenic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,3,2,7-dioxadiarsecane typically involves the reaction of dimethylarsinic acid with a suitable diol under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the dioxadiarsecane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,3,2,7-dioxadiarsecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the arsenic atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, hydrides, and substituted arsenic compounds .
Scientific Research Applications
2,7-Dimethyl-1,3,2,7-dioxadiarsecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1,3,2,7-dioxadiarsecane exerts its effects involves the interaction of its arsenic atoms with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylarsinic Acid: A simpler organoarsenic compound with similar chemical properties.
Arsenic Trioxide: Another arsenic compound with significant biological activity.
Cacodylic Acid: An organoarsenic compound used in various industrial applications
Uniqueness
2,7-Dimethyl-1,3,2,7-dioxadiarsecane is unique due to its dioxadiarsecane framework, which imparts distinct chemical and biological properties compared to other organoarsenic compounds. Its ability to form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
87993-25-7 |
|---|---|
Molecular Formula |
C8H18As2O2 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
2,7-dimethyl-1,3,2,7-dioxadiarsecane |
InChI |
InChI=1S/C8H18As2O2/c1-9-5-3-7-11-10(2)12-8-4-6-9/h3-8H2,1-2H3 |
InChI Key |
CEOXSKCRFDDNCC-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1CCCO[As](OCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


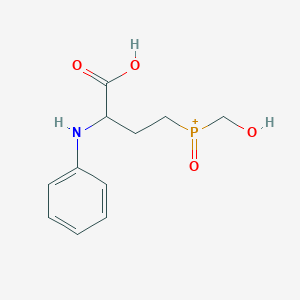
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
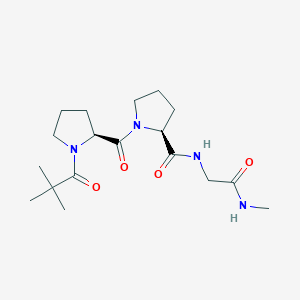
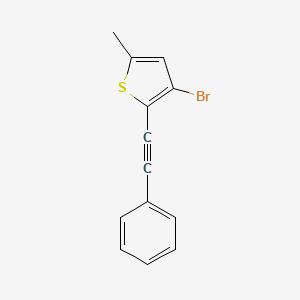
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)
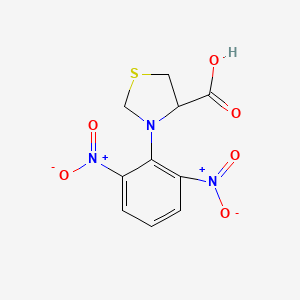
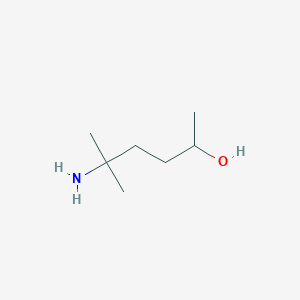
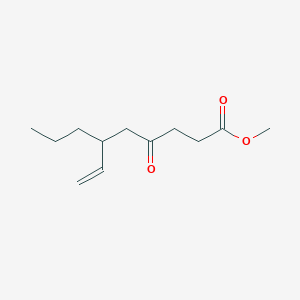
![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
